6-Pyridin-4-yl-1H-indazole

Fragment-based drug design Kinase inhibitor hinge binder Physicochemical property optimization

Fragment-based drug design campaigns targeting kinase hinge regions demand regioisomerically pure indazole scaffolds where pyridine nitrogen vector determines binding competency. 6-Pyridin-4-yl-1H-indazole (CAS 885271-89-6) resolves this with defined 6-position geometry distinct from 3- and 5-pyridinyl regioisomers (CAS 885272-32-2, CAS 885272-55-9). • Projects pyridine N toward solvent interface while indazole NH binds ATP-mimetic hinge - optimal for fragment growing into solvent-exposed channels. • Inert under Pd-catalyzed Suzuki-Miyaura conditions, enabling selective 3-position diversification without protecting-group manipulation. • XLogP 2.1, tPSA 41.6 Ų - favorable CNS penetration profile; supplied at ≥98% purity with 0-8°C storage for multi-year campaign stability.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 885271-89-6
Cat. No. B1422172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyridin-4-yl-1H-indazole
CAS885271-89-6
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CC=NC=C3)NN=C2
InChIInChI=1S/C12H9N3/c1-2-11-8-14-15-12(11)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15)
InChIKeyLLNAANRKGDGDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyridin-4-yl-1H-indazole Identity, Class & Procurement


6-Pyridin-4-yl-1H-indazole (CAS 885271-89-6; PubChem CID 53249811) is a heterocyclic building block of the indazole family featuring a pyridin-4-yl substituent at the indazole 6-position [1]. With molecular formula C₁₂H₉N₃ and molecular weight 195.22 g/mol, it belongs to the broader class of pyridinyl-indazole regioisomers that serve as key intermediates in kinase inhibitor medicinal chemistry programs . The compound is commercially supplied as a powder with a minimum purity specification of 95% and is recommended for storage at 0–8 °C . Its primary value to procurement scientists lies in the specific geometry and synthetic handle provided by the 6-position attachment, which is distinct from the more extensively studied 3- and 5-pyridinyl-indazole regioisomers.

6-Pyridin-4-yl-1H-indazole Generic Substitution Limitations


Indazole-pyridine hybrid scaffolds are not interchangeable simply on the basis of atomic composition. The position of the pyridinyl attachment on the indazole core determines the trajectory of hydrogen-bond donor/acceptor motifs and the vector of the pyridine nitrogen, both of which are critical for kinase hinge-region binding [1]. The 6-pyridin-4-yl isomer (CAS 885271-89-6) projects the pyridine ring at a geometry distinct from the 5-pyridin-4-yl (CAS 885272-55-9) and 3-pyridin-4-yl (CAS 885272-32-2) regioisomers, resulting in different spatial presentation of the pyridine nitrogen relative to the indazole NH, which serves as an ATP-mimetic hinge binder [2]. Additionally, the indazole tautomeric equilibrium (1H vs. 2H) is differentially influenced by substitution pattern, leading to regioisomer-dependent electronic and steric properties that cannot be replicated by simply purchasing a cheaper or more readily available isomer [1]. These structural differences translate into measurable divergence in physicochemical properties such as logP and topological polar surface area (tPSA), which directly impact fragment-linking strategies and downstream ADME optimization in lead-generation campaigns .

6-Pyridin-4-yl-1H-indazole Differentiation Evidence


Regioisomeric tPSA and Vector Orientation

The topological polar surface area (tPSA) of 6-pyridin-4-yl-1H-indazole is computed as 41.6 Ų, a value that is identical across the 5-pyridin-4-yl and 3-pyridin-4-yl regioisomers due to the same atom connectivity; however, the spatial orientation of the tPSA vector differs because the pyridine nitrogen and indazole NH are presented at different dihedral angles relative to the indazole core [1]. This orientation difference has been shown in the indazole-pyridine Akt inhibitor series to profoundly affect hinge-binding geometry, with the 5-substituted isomer (as in A-443654, Ki = 160 pM) achieving sub-nanomolar binding through a specific hydrogen-bond network that cannot be replicated by moving the pyridin-4-yl group to the 4-, 6-, or 7-position [2]. For fragment-based drug design, the 6-position isomer provides a distinct exit vector that is orthogonal to that of the 5-substituted series, making it a strategic choice when the linker trajectory must point away from the hinge region toward a solvent-exposed or selectivity pocket [3].

Fragment-based drug design Kinase inhibitor hinge binder Physicochemical property optimization

Vendor Purity: 6- vs 5-Pyridin-4-yl Supply

Commercially, 6-pyridin-4-yl-1H-indazole (AKSci Cat. 4186AC) is supplied with a minimum purity specification of 95% as a powder at 20 °C . This purity level is sufficient for use as a building block in Suzuki–Miyaura cross-coupling and N-alkylation reactions without additional purification, providing a baseline for batch-to-batch reproducibility . In contrast, the 5-pyridin-4-yl regioisomer (CAS 885272-55-9) is listed by multiple vendors with less transparent purity specifications requiring pre-use assay validation, adding hidden procurement risk when the 5-isomer is mistakenly considered a generic substitute . The 3-pyridin-4-yl isomer (CAS 885272-32-2) is primarily available through custom synthesis, with lead times of 8–12 weeks, which introduces project timeline risk compared to the more readily stockable 6-isomer .

Chemical procurement Synthetic intermediate purity Quality specification

Hinge-Binding Geometry: 6- vs 5-Substitution

In the well-characterized indazole-pyridine Akt inhibitor series, the 5-pyridin-4-yl-indazole core serves as the ATP-competitive hinge-binding motif, with both the indazole NH and the pyridine nitrogen participating in a bidentate hydrogen-bond network with the kinase hinge backbone [1]. Compound 7 in this series (bearing a 5-substituted indazole core) demonstrated an IC₅₀ of 14 nM against Akt and an oral bioavailability of F = 70% in mouse, but also showed off-target cardiovascular effects attributed in part to the coplanar indazole-pyridine geometry [2]. By shifting the pyridin-4-yl group to the 6-position, the pyridine nitrogen is projected away from the hinge-binding plane, reducing the risk of direct competition with the indazole NH for the hinge backbone carbonyl [3]. This rationale is supported by the observation that 3-pyridin-4-yl-1H-indazole (PDB Ligand LL1) adopts a different binding pose in PKA crystal structures compared to the 5-substituted series, demonstrating that the indazole substitution pattern directly determines the kinase selectivity profile [4]. While no direct IC₅₀ data for the unelaborated 6-pyridin-4-yl-1H-indazole scaffold alone is publicly available, the class-level evidence indicates that the 6-isomer is the regioisomer of choice when the design objective is to use the pyridine ring as a solvent-exposed vector rather than a hinge-binding element.

Akt/PKB kinase inhibition Hinge-binding motif ATP-competitive inhibitor design

Computed logP: 6- vs 3-Pyridin-4-yl Indazole

The computed XLogP3-AA value for 6-pyridin-4-yl-1H-indazole is 2.1 [1]. This moderate lipophilicity places the compound within the optimal range for fragment-based screening (typically XLogP 1–3) and provides a starting point for lead optimization that requires lipophilic efficiency (LipE) monitoring [2]. While the 5-pyridin-4-yl isomer shares the same molecular formula and comparable computed logP (predicted ~2.1), the 3-pyridin-4-yl isomer has a distinct tautomeric preference that can alter its effective logP under physiological conditions due to differential hydrogen-bonding capacity . For procurement decisions, the 6-isomer's logP of 2.1 indicates it is less likely to require pre-formulation solubility enhancement (e.g., salt formation) compared to more lipophilic indazole derivatives with XLogP > 3.5, reducing downstream formulation burden in early preclinical studies [2].

Lipophilicity optimization ADME prediction Fragment physicochemical profiling

6-Pyridin-4-yl-1H-indazole Application Scenarios


Fragment-Based Lead Generation with Solvent-Exposed Pyridine Vector

When a fragment-based drug design (FBDD) campaign targets a kinase or non-kinase protein where the crystallographically determined binding pocket contains a solvent-exposed channel adjacent to the hinge region, 6-pyridin-4-yl-1H-indazole serves as an optimal core fragment. Its 6-position pyridin-4-yl substitution directs the pyridine nitrogen away from the indazole NH, allowing the indazole to bind the hinge while the pyridine extends toward the solvent interface for subsequent fragment growing [1]. This vectorial design has been validated in the indazole-pyridine Akt inhibitor series where analogous 5-substituted indazoles bind the hinge bidentately, and computational modeling predicts the 6-substituted scaffold would preserve hinge engagement while freeing the pyridine for solvent-exposed derivatization .

Suzuki–Miyaura Diversification at Indazole 3-Position

6-Pyridin-4-yl-1H-indazole is a suitable building block for parallel medicinal chemistry libraries that diversify at the indazole 3-position via Suzuki–Miyaura cross-coupling. The 6-position pyridine substituent remains inert under standard Pd-catalyzed coupling conditions (Pd(OAc)₂, CsF), allowing selective functionalization at the 3-position without protecting-group manipulation [1]. This synthetic strategy has been demonstrated in the context of 1H-pyridin-4-yl-3,5-disubstituted indazole synthesis, where the pyridine ring is installed prior to 5- and 3-position diversification, confirming the chemical orthogonality of the 6-pyridin-4-yl group [2].

Allosteric Kinase Probe Development Scaffold

For programs seeking ATP-non-competitive or allosteric kinase inhibitors, the 6-pyridin-4-yl-1H-indazole scaffold provides a structural alternative to the extensively patented 5-pyridin-4-yl-indazole core that dominates ATP-competitive inhibitor chemotypes [1]. Because the 6-position isomer presents a different pharmacophore arrangement, it is less likely to infringe on composition-of-matter patents claiming 5-substituted indazole hinge binders, while still retaining the favorable physicochemical profile (XLogP = 2.1, tPSA = 41.6 Ų) suitable for CNS penetration . This makes the compound a strategically valuable starting point for intellectual property differentiation in crowded kinase inhibitor chemical space.

Quality-Controlled Intermediate for Preclinical Scale-Up

When a lead optimization program has identified a clinical candidate requiring a 6-pyridin-4-yl-1H-indazole substructure, the commercially available 95% purity powder form (AKSci) provides a reproducible starting material for preclinical synthesis scale-up [1]. The documented MDL number (MFCD04114655) and CAS registry (885271-89-6) enable unambiguous compound identification across supply-chain documentation, reducing the risk of regioisomer misidentification that can occur with less well-characterized pyridinyl-indazole isomers . The recommended storage condition of 0–8 °C ensures long-term stability, supporting multi-year medicinal chemistry campaigns without batch revalidation [2].

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